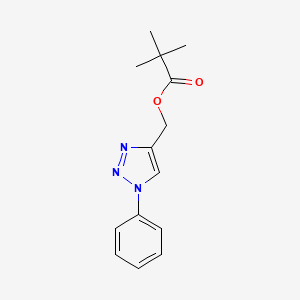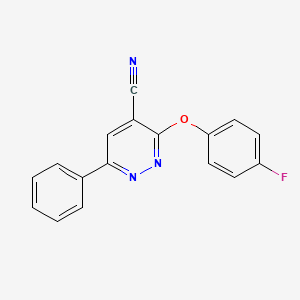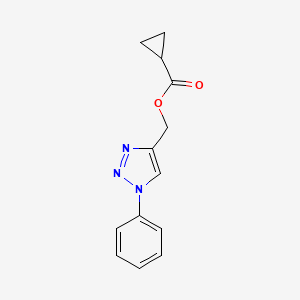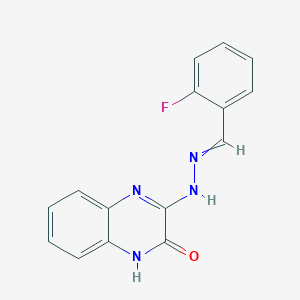
(1-phenyl-1H-1,2,3-triazol-4-yl)methyl pivalate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Material Development
Proton-Conducting Monomers Synthesis : A novel proton-conducting monomer was synthesized using chloromethyl pivalate through azide substitution, cycloaddition, and Williamsen synthesis. This work contributes to the development of materials with potential applications in proton exchange membranes for fuel cells (Jin Su-jing, 2013).
Polymer Research : New copolymers of methyl acrylate with 1-vinylimidazole, 1-vinyl-1,2,4-triazole, and 4-vinyl-1,2,3-triazole were synthesized by radical copolymerization. These copolymers have been studied for their thermoresponsive properties and potential in nucleic acids delivery to living cells, indicating their application in biotechnology and medicine (M. S. Strelova et al., 2021).
Structural Analysis and Chemical Properties
Crystal Structure Investigations : Studies on the crystal structures of various (1-phenyl-1H-1,2,3-triazol-4-yl)methyl derivatives reveal insights into their molecular configurations, highlighting their utility in understanding molecular interactions and designing compounds with desired properties (Daniel Gonzaga et al., 2016).
Antifungal and Antibacterial Activities : Several 1,2,3-triazole derivatives have been synthesized and evaluated for their antifungal and antibacterial activities. These studies suggest the potential of these compounds in developing new antimicrobial agents (B. S. Kumar et al., 2017).
Drug Discovery and Bioactive Compound Synthesis
Novel Compounds Against Mycobacterium tuberculosis : Research on 4-substituted N-phenyl-1,2,3-triazole derivatives, using click chemistry, led to compounds with significant activity against Mycobacterium tuberculosis. These findings open avenues for developing new treatments for tuberculosis (N. Boechat et al., 2011).
Cytotoxicity Evaluation for Cancer Research : The synthesis and cytotoxicity evaluation of novel thiazoles, thiadiazoles, and triazolopyrimidinones incorporating the triazole moiety have been conducted. This research highlights the potential of these compounds in cancer therapy, with certain derivatives showing promising antitumor activity (S. M. Gomha et al., 2015).
Mecanismo De Acción
Target of Action
Similar compounds, such as sulfamoylated 4-(1-phenyl-1h-1,2,3-triazol-4-yl)phenol derivatives, have been reported to inhibitsteroid sulfatase (STS) . STS is a crucial enzyme for steroidogenesis, acting by hydrolyzing inactive steroid sulfates, which are precursors for the biosynthesis of active estrogens and androgens .
Mode of Action
For instance, tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine has been reported to stabilize Cu(I) ions, enhancing its catalytic effect in the azide-acetylene cycloaddition .
Biochemical Pathways
Related compounds have been shown to interact with enzymes involved in steroidogenesis, such as sts . By inhibiting STS, these compounds could potentially disrupt the biosynthesis of active estrogens and androgens .
Result of Action
Related compounds have shown promising results in inhibiting the growth of cancer cells .
Action Environment
It’s worth noting that similar compounds have shown enhanced catalytic effects in certain chemical reactions under specific conditions .
Propiedades
IUPAC Name |
(1-phenyltriazol-4-yl)methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,3)13(18)19-10-11-9-17(16-15-11)12-7-5-4-6-8-12/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFWVBPVSMMDJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1=CN(N=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401181592 | |
| Record name | (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401181592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338757-27-0 | |
| Record name | (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl 2,2-dimethylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338757-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401181592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[bis(ethylsulfanyl)methyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B3127855.png)
![N-[bis(ethylsulfanyl)methyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3127862.png)
![N-[bis(ethylsulfanyl)methyl]-N'-(4-methylphenyl)urea](/img/structure/B3127865.png)


![N'-[(4-nitrophenyl)methoxy]pyridine-3-carboximidamide](/img/structure/B3127882.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanamide](/img/structure/B3127889.png)
![2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanenitrile](/img/structure/B3127890.png)
![ethyl 2-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)acetate](/img/structure/B3127908.png)
![N-{3-[(4-fluorobenzyl)oxy]-2-thienyl}-N'-phenylurea](/img/structure/B3127909.png)


